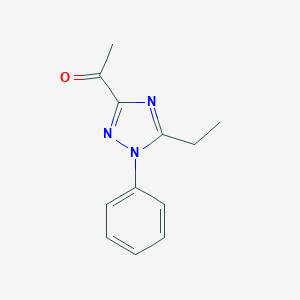

3-Acetyl-5-ethyl-1-phenyl-1,2,4-triazole

Description

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

1-(5-ethyl-1-phenyl-1,2,4-triazol-3-yl)ethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H13N3O/c1-3-11-13-12(9(2)16)14-15(11)10-7-5-4-6-8-10/h4-8H,3H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZLKFZMFPWIVQOB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=NC(=NN1C2=CC=CC=C2)C(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H13N3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80650229 | |

| Record name | 1-(5-Ethyl-1-phenyl-1H-1,2,4-triazol-3-yl)ethan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80650229 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

215.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

100193-57-5 | |

| Record name | 1-(5-Ethyl-1-phenyl-1H-1,2,4-triazol-3-yl)ethan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80650229 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Computational and Theoretical Investigations of 3 Acetyl 5 Ethyl 1 Phenyl 1,2,4 Triazole

Density Functional Theory (DFT) Calculations for Structural and Electronic Characterization

Density Functional Theory (DFT) is a powerful quantum mechanical method used to investigate the electronic structure of many-body systems. It is widely employed to determine optimized geometries, relative energies, and electronic properties of molecules with a high degree of accuracy. researchgate.net For 3-Acetyl-5-ethyl-1-phenyl-1,2,4-triazole, DFT calculations serve as the foundation for understanding its intrinsic chemical nature.

The 1,2,4-triazole (B32235) ring can exist in different tautomeric forms, primarily the 1H, 2H, and 4H forms, depending on the position of the hydrogen atom on the nitrogen atoms of the ring. However, with the N1 position substituted by a phenyl group in the target molecule, only tautomerism involving the other nitrogen atoms is theoretically possible, though the 1-phenyl substitution makes this specific form stable. Computational studies on related 1,2,4-triazole systems have shown that the relative stability of tautomers is significantly influenced by the nature and position of substituents. ijper.orgnih.govresearchgate.net DFT calculations, often using functionals like B3LYP with basis sets such as 6-311G(d,p), can accurately predict the relative energies of these forms, revealing the most stable isomer in the gas phase and in solution. ijper.orguzhnu.edu.ua

Beyond tautomerism, the molecule possesses considerable conformational flexibility due to its substituents. Key rotational degrees of freedom include:

Phenyl Group Torsion: The dihedral angle between the phenyl ring and the triazole ring. Steric hindrance between the phenyl protons and the triazole ring or its substituents will govern the most stable rotational angle. Studies on similar phenyl-substituted heterocycles show that the phenyl ring is often twisted out of the plane of the heterocyclic ring to minimize steric clash. nih.gov

Ethyl Group Rotation: The C-C bonds within the ethyl group can rotate, leading to different staggered conformations. While the energy differences are typically small, they can be significant in crowded environments like an enzyme active site. dtic.mil

Acetyl Group Orientation: The acetyl group's orientation relative to the triazole ring is critical. The planarity of this group with the ring can influence electronic conjugation. The rotational barrier of the acetyl group can be determined computationally, providing insight into its preferred conformation. researchgate.netnih.gov

DFT optimization of these various conformers is essential to locate the global minimum energy structure, which is crucial for all subsequent computational analyses.

Quantum chemical descriptors derived from DFT calculations provide a quantitative measure of the molecule's reactivity.

HOMO-LUMO Energy Gap: The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are fundamental. The HOMO-LUMO energy gap (ΔE) is an indicator of chemical stability; a larger gap implies higher stability and lower chemical reactivity. ntu.edu.iqresearchgate.net The electron-withdrawing acetyl group is expected to lower the energy of both orbitals, potentially affecting the energy gap.

Fukui Indices: These descriptors identify the most reactive sites in a molecule for nucleophilic, electrophilic, and radical attack. researchgate.netnih.gov The condensed Fukui function (fk) on each atom predicts where an electron is most likely to be added or removed. For this compound, these indices would likely highlight the carbonyl oxygen of the acetyl group and specific nitrogen atoms of the triazole ring as primary sites for electrophilic attack, while certain carbon atoms on the phenyl ring might be susceptible to nucleophilic attack. dnu.dp.ua

These descriptors are invaluable for predicting how the molecule will interact with other chemical species.

Illustrative Quantum Chemical Descriptors for this compound (DFT/B3LYP/6-311G(d,p))

| Descriptor | Value (Illustrative) | Significance |

| HOMO Energy | -6.85 eV | Indicates electron-donating ability; related to ionization potential. |

| LUMO Energy | -1.75 eV | Indicates electron-accepting ability; related to electron affinity. |

| HOMO-LUMO Gap (ΔE) | 5.10 eV | Reflects chemical reactivity and kinetic stability. A larger gap suggests higher stability. mdpi.com |

| Electronegativity (χ) | 4.30 eV | Measures the tendency to attract electrons. |

| Global Hardness (η) | 2.55 eV | Correlates with the resistance to change in electron distribution. |

| Global Softness (S) | 0.39 eV⁻¹ | The reciprocal of hardness, indicating high reactivity. |

| Electrophilicity Index (ω) | 3.62 eV | Quantifies the ability of the molecule to accept electrons. |

Molecular Dynamics (MD) Simulations for Dynamic Behavior and Solvation Effects

While DFT provides a static picture of the molecule at its energy minimum, Molecular Dynamics (MD) simulations offer insights into its dynamic behavior over time, particularly in a biological or solution-phase environment. scispace.com An MD simulation of this compound, typically in a water box, would reveal:

Conformational Stability: MD simulations can show whether the minimum-energy conformation found by DFT is stable in solution or if the molecule frequently transitions between different conformations.

Solvent Interactions: The simulation can map the specific interactions between the molecule and surrounding water molecules. The polar acetyl group and the triazole nitrogens are expected to form hydrogen bonds with water, which would be crucial for the molecule's solubility and pharmacokinetic profile. researchgate.net

Flexibility of Substituents: The root-mean-square fluctuation (RMSF) of each atom can be calculated to quantify the flexibility of the ethyl and phenyl groups in a dynamic environment.

These simulations provide a bridge between the theoretical gas-phase structure and the more complex reality of the molecule in solution.

Mechanistic Insights into Chemical Reactions via Computational Methods

Computational chemistry is a powerful tool for elucidating reaction mechanisms. nih.gov For this compound, DFT calculations can be used to model hypothetical reactions, such as:

Electrophilic Aromatic Substitution: The reaction of an electrophile (e.g., a nitronium ion) with the phenyl ring could be modeled. By calculating the energies of the intermediates and transition states for attack at the ortho, meta, and para positions, the regioselectivity of the reaction can be predicted. nih.gov

Reactions at the Acetyl Group: Nucleophilic addition to the carbonyl carbon of the acetyl group is another plausible reaction. The reaction pathway can be mapped, and the activation energy calculated, to understand the feasibility of such a transformation.

These studies provide detailed, step-by-step energetic profiles of a reaction, offering insights that are often difficult to obtain through experimental means alone.

In Silico Approaches for Structure-Activity Relationship (SAR) Derivation

In silico methods are instrumental in modern drug discovery for establishing Structure-Activity Relationships (SAR), which correlate a molecule's chemical structure with its biological activity. scispace.comresearchgate.net For this compound, a hypothetical SAR study could involve:

Systematic Modification: Creating a virtual library of analogues by modifying the substituents (e.g., replacing the ethyl group with other alkyl groups, changing the acetyl to other acyl groups, or adding substituents to the phenyl ring).

Property Calculation: Calculating key physicochemical properties (like logP, polar surface area) and quantum chemical descriptors for each analogue.

Activity Prediction: Using a predictive model (e.g., QSAR) or molecular docking scores (see below) to estimate the biological activity of each analogue.

This process allows for the rational design of more potent and selective compounds by identifying which structural features are most important for the desired activity. scirp.org

Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a target protein. ijpbs.comasianpubs.org Given the prevalence of triazoles in medicine, a plausible target for this compound could be an enzyme such as a cytochrome P450, a kinase, or a bacterial enzyme. nih.govnih.gov

The docking process involves:

Placing the 3D structure of the triazole into the active site of the chosen enzyme.

Allowing the ligand to explore different conformations and orientations.

Scoring the resulting poses based on a scoring function that estimates the binding affinity (e.g., in kcal/mol).

The analysis of the best-scoring pose reveals key intermolecular interactions, such as hydrogen bonds, hydrophobic interactions, and π-π stacking between the phenyl ring and aromatic amino acid residues like Phenylalanine, Tyrosine, or Tryptophan. plos.org These insights are critical for understanding the molecular basis of the ligand's activity and for guiding lead optimization. ijper.orgmdpi.comnih.gov

Illustrative Molecular Docking Results for this compound with a Hypothetical Kinase Active Site

| Parameter | Value/Residues (Illustrative) | Type of Interaction |

| Binding Energy/Docking Score | -8.5 kcal/mol | Estimates the affinity of the ligand for the target. More negative values indicate stronger binding. |

| Hydrogen Bonds | GLU-85, LYS-20 | The carbonyl oxygen of the acetyl group and a triazole nitrogen act as hydrogen bond acceptors. |

| Hydrophobic Interactions | LEU-15, VAL-65, ILE-130 | The ethyl group and parts of the phenyl ring fit into a hydrophobic pocket. |

| π-π Stacking | PHE-83 | The phenyl ring interacts with the aromatic side chain of a Phenylalanine residue. |

Computational Prediction of Molecular Interactions and Binding Modes

Computational and theoretical methods, particularly molecular docking, are pivotal in predicting how a chemical compound like this compound might interact with biological targets at a molecular level. These in silico techniques provide valuable insights into the binding affinities and specific interactions that can drive the compound's potential biological activity. While specific studies on this compound are not extensively available in the public domain, the broader class of 1,2,4-triazole derivatives has been the subject of numerous computational investigations. These studies help to form a predictive framework for understanding the behavior of this specific compound.

Molecular docking simulations are a primary tool used to predict the preferred orientation of a ligand when bound to a target receptor. The process involves placing the three-dimensional structure of the ligand into the binding site of a protein and calculating a score that represents the binding affinity. A lower binding energy generally indicates a more stable and favorable interaction. For 1,2,4-triazole derivatives, these studies have been crucial in identifying potential enzyme inhibitors and other bioactive agents. pensoft.netnih.gov

The interactions predicted by these computational models are diverse and include hydrogen bonds, hydrophobic interactions, and van der Waals forces. For instance, the nitrogen atoms of the 1,2,4-triazole ring are known to act as hydrogen bond acceptors, a key interaction in many biological systems. nih.gov The phenyl group, a common feature in many studied derivatives, often engages in hydrophobic and π-π stacking interactions within the active sites of proteins. nih.gov

In the context of this compound, it can be hypothesized that the acetyl and ethyl groups would also play significant roles in molecular recognition. The acetyl group, with its carbonyl oxygen, could act as an additional hydrogen bond acceptor. The ethyl group would likely contribute to hydrophobic interactions within a binding pocket.

While detailed research findings and specific data tables for this compound are not available, the following tables represent the type of data that would be generated from molecular docking studies, based on general findings for similar 1,2,4-triazole compounds.

Table 1: Hypothetical Molecular Docking Scores of this compound with Various Protein Targets

| Protein Target | Binding Energy (kcal/mol) |

| Cyclin-Dependent Kinase 2 (CDK2) | Data not available |

| Aromatase (CYP19A1) | Data not available |

| Tyrosinase | Data not available |

| Lanosterol (B1674476) 14α-demethylase | Data not available |

Table 2: Predicted Intermolecular Interactions of this compound with a Hypothetical Protein Active Site

| Interacting Residue | Type of Interaction | Predicted Distance (Å) |

| Amino Acid 1 | Hydrogen Bond (with Triazole N) | Data not available |

| Amino Acid 2 | Hydrogen Bond (with Acetyl O) | Data not available |

| Amino Acid 3 | Hydrophobic (with Phenyl ring) | Data not available |

| Amino Acid 4 | Hydrophobic (with Ethyl group) | Data not available |

| Amino Acid 5 | π-π Stacking (with Phenyl ring) | Data not available |

It is important to emphasize that the data in the tables above are illustrative and not based on actual experimental or computational results for this compound. They serve to demonstrate the kind of information that is typically obtained from molecular docking studies. The design and synthesis of novel 1,2,4-triazole derivatives are often guided by such computational predictions, which help in prioritizing compounds for further experimental evaluation. zsmu.edu.uarsc.org The predictive power of these in silico methods continues to be a cornerstone of modern drug discovery and development. pensoft.netnih.gov

Mechanistic Studies of 3 Acetyl 5 Ethyl 1 Phenyl 1,2,4 Triazole at the Molecular and Cellular Level

Applications of 1,2,4 Triazole Derivatives in Advanced Materials and Agrochemical Fields

Contributions of 1,2,4-Triazoles to Materials Science

The inherent electron-deficient nature of the 1,2,4-triazole (B32235) ring imparts valuable electronic and photophysical properties to its derivatives, making them suitable for a range of applications in materials science. researchgate.net These compounds have been successfully incorporated into various advanced materials, demonstrating their potential in organic electronics, coordination chemistry, and energetic materials. nih.govresearchgate.net

Organic Light-Emitting Diodes (OLEDs, PHOLEDs, PLEDs) and Organic Photovoltaic Cells

In the realm of organic photovoltaics, a pyridyl triazole derivative has been investigated as an exciton blocking material, which can enhance the efficiency of solar cells. nii.ac.jp While the specific compound "3-Acetyl-5-ethyl-1-phenyl-1,2,4-triazole" is not extensively documented in this context, the broader class of 1,2,4-triazole derivatives shows significant promise. For example, conjugated polymers based on 1,2,4-triazole derivatives have been synthesized and their photovoltaic properties studied, indicating their potential for use in polymer solar cells. researchgate.net

Electron-Transport and Hole-Blocking Properties in Organic Electronics

The highly electron-deficient nature of the 1,2,4-triazole system is a key factor behind its excellent electron-transport and hole-blocking capabilities. researchgate.net This makes 1,2,4-triazole derivatives highly sought-after components in the architecture of various organic electronic devices. By facilitating the efficient transport of electrons while impeding the movement of holes, these materials help to improve device performance, including efficiency and stability. The strategic incorporation of 1,2,4-triazole units into molecular structures allows for the fine-tuning of electronic properties to meet the specific requirements of a given application. researchgate.net

Role as Ligands in Coordination Polymers and Metal-Organic Frameworks (MOFs)

The nitrogen atoms in the 1,2,4-triazole ring act as excellent coordination sites for metal ions, making its derivatives versatile ligands in the construction of coordination polymers and metal-organic frameworks (MOFs). researchgate.netmdpi.com These materials are of great interest due to their diverse structures and potential applications in areas such as gas storage, catalysis, and sensing.

1,2,4-triazole and its derivatives can act as bridging ligands, connecting multiple metal centers to form one-, two-, or three-dimensional networks. researchgate.net The coordination versatility of the triazole nucleus, especially when substituted with other donor groups, allows for the creation of a wide array of coordination architectures. researchgate.net For example, novel 1,2,4-triazole derivatized amino acids have been used as precursors in the design of 1D coordination polymers, 2D chiral helicates, and 3D MOFs. mdpi.com The resulting frameworks can exhibit interesting properties, such as porosity and catalytic activity. The interaction of these ligands with various metal ions, including cadmium and copper, has been extensively studied, leading to the synthesis of novel coordination compounds with unique structural features. mdpi.comsc.eduacs.org

Below is a table summarizing examples of 1,2,4-triazole-based ligands and the resulting coordination polymers or MOFs.

| Ligand | Metal Ion | Resulting Structure | Reference |

| 1,2,4-triazole derivatized amino acids | Zn(II), Cd(II) | 1D coordination polymers, 2D chiral helicates, 3D MOFs | mdpi.com |

| 1,2,4-triazole (trz) and oxalate | Cadmium | 3D mixed-ligand frameworks | sc.edu |

| 1-[3′-(1,2,4-triazol-4-yl)propyl]tetrazole (L) | Cu(II) | 2D metal-organic framework | rsc.org |

| 1,2,4-triazol-4-yl-acetic acid (trgly-H) | Cu(II) | 2D layer and 3D zeolite-like networks | acs.org |

Development of High Energy Density Materials (HEDMs)

The high nitrogen content and positive enthalpy of formation of the 1,2,4-triazole ring make it an attractive building block for the synthesis of high energy density materials (HEDMs). mdpi.com These materials are crucial for applications in propellants, explosives, and pyrotechnics. The incorporation of energetic functionalities, such as nitro groups, onto the 1,2,4-triazole scaffold can significantly enhance the energetic properties of the resulting compounds. rsc.org

Researchers have designed and synthesized various 1,2,4-triazole derivatives with the aim of achieving a balance between high performance and low sensitivity. bohrium.com For instance, bridged 1,2,4-triazole N-oxides have been computationally designed and evaluated for their energetic properties, with some candidates showing promising detonation velocities and pressures. researchgate.net The combination of the 1,2,4-triazole framework with other nitrogen-rich heterocycles, such as 1,2,5-oxadiazole, has also been explored to create next-generation energetic materials with superior performance compared to traditional explosives. nc-lab.ru

The following table presents some calculated energetic properties of designed 1,2,4-triazole-based HEDMs.

| Compound Type | Density (g cm⁻³) | Detonation Velocity (km s⁻¹) | Detonation Pressure (GPa) | Reference |

| Bridged 1,2,4-triazole N-oxides | 1.87-1.98 | 9.28-9.49 | 21.22-41.31 | researchgate.net |

| 1,2,4-Triazole N-oxide derivatives (NATNOs) | >1.80 | up to 9.906 | - | mdpi.com |

| Polynitro-functionalized 1,2,4-triazole–pyrazoles | up to 1.933 | up to 9.160 | up to 37.2 | rsc.org |

Exploration in Liquid Crystalline and Optical Waveguide Technologies

The structural rigidity and potential for self-assembly of 1,2,4-triazole derivatives have led to their exploration in the field of liquid crystals. manipal.eduresearchgate.net Liquid crystalline materials are essential for display technologies and other optical applications. While six-membered rings are more common in liquid crystal design, the inclusion of five-membered heterocycles like 1,2,4-triazole offers opportunities to create materials with unique mesomorphic properties. manipal.edu The non-linear geometry of the triazole ring can influence the packing and phase behavior of the molecules, leading to the formation of various liquid crystalline phases. researchgate.net

Furthermore, ribbon-like supramolecular structures formed by the organized aggregation of 4-aryl-4H-1,2,4-triazoles have been shown to function as optical waveguides that can propagate photoluminescence. This property opens up possibilities for their use in photonic devices and sensors.

Agrochemical Applications of 1,2,4-Triazole Derivatives

The 1,2,4-triazole moiety is a prominent feature in a wide range of agrochemicals, including fungicides, herbicides, and insecticides. rjptonline.org Their broad spectrum of biological activity has made them indispensable tools in modern crop protection.

Triazole fungicides are among the most widely used and studied classes of fungicides due to their high efficacy at low application rates and broad-spectrum activity. nih.gov They function as sterol demethylation inhibitors (DMIs), targeting the enzyme lanosterol (B1674476) 14α-demethylase (CYP51) in fungi. nih.govmdpi.com This inhibition disrupts the biosynthesis of ergosterol, an essential component of fungal cell membranes, leading to fungal growth inhibition and cell death. mdpi.com Many commercial fungicides, such as mefentrifluconazole and tebuconazole, contain the 1,2,4-triazole core. mdpi.commdpi.com

In addition to their fungicidal properties, 1,2,4-triazole derivatives have also been developed as herbicides and insecticides. rjptonline.org For example, certain ferrocenyl-substituted 1,2,4-triazole derivatives have shown herbicidal and plant growth regulating properties. researchgate.net Furthermore, novel 1,2,4-triazole derivatives containing trifluoroacetyl moieties have demonstrated insecticidal activity against agricultural pests like the brown planthopper (Nilaparvata lugens) and the cowpea aphid (Aphis craccivora). nih.gov The continuous research in this area aims to develop new derivatives with improved efficacy, selectivity, and environmental profiles. nih.gov

Mechanisms of Action in Fungicides and Herbicides

Derivatives of 1,2,4-triazole are widely recognized for their potent fungicidal properties, playing a crucial role in agriculture and medicine. rjptonline.orgnih.govnih.gov The primary mechanism of action for triazole fungicides is the inhibition of the cytochrome P450 enzyme lanosterol 14α-demethylase (CYP51). rjptonline.orgnih.govnih.gov This enzyme is essential for the biosynthesis of ergosterol, a vital component of fungal cell membranes that regulates membrane fluidity and integrity. rjptonline.org By binding to the heme iron cofactor of CYP51, triazoles disrupt the synthesis of ergosterol, leading to the accumulation of toxic sterol precursors and ultimately inhibiting fungal growth. rjptonline.orgnih.gov This targeted action makes them effective against a broad spectrum of fungal pathogens. rjptonline.org

In the context of herbicides, some 1,2,4-triazole derivatives function by inhibiting key plant enzymes. Although the specific herbicidal mechanism of this compound is not detailed in available research, the triazole ring is a common feature in various herbicides. These compounds can interfere with amino acid biosynthesis or other vital metabolic pathways in plants, leading to growth inhibition and plant death.

Insecticidal Potential and Molecular Targets

The 1,2,4-triazole scaffold is also a key structural feature in many insecticides. rjptonline.org The insecticidal activity of these derivatives can be attributed to their ability to act as inhibitors of cytochrome P450 enzymes in insects, similar to their fungicidal mechanism. umich.edu Additionally, some 1,2,4-triazole derivatives have been shown to target other molecular sites within insects. For instance, research has demonstrated the synthesis of novel 1,2,4-triazole derivatives containing trifluoroacetyl moieties that exhibit significant insecticidal activity against pests like Nilaparvata lugens and Aphis craccivora. nih.gov The specific molecular targets for these compounds are still under investigation but may involve interference with the nervous system or other critical physiological processes.

Role of 1,2,4-Triazole Derivatives in Organocatalysis

In the field of organic synthesis, 1,2,4-triazole derivatives have emerged as effective organocatalysts. Deprotonated 1,2,4-triazole has been identified as an efficient acyl transfer catalyst. lifechemicals.com The unique electronic properties of the triazole ring, with its three nitrogen atoms, allow it to facilitate various chemical transformations. The development of copper-catalyzed one-pot synthesis methods for 1,2,4-triazole derivatives has further expanded their potential applications in organocatalysis, providing a route to diverse and useful molecules for chemical synthesis. acs.org

Emerging Research Areas (e.g., Epigenetic Modulation, Data Storage Devices)

The versatile structure of 1,2,4-triazole derivatives has led to their exploration in several cutting-edge research areas.

Advanced Materials and Data Storage: The electron-deficient nature of the 1,2,4-triazole system imparts excellent electron-transport and hole-blocking properties. researchgate.net This has led to the development of metal-free 1,2,4-triazole derivatives for use in materials science, particularly in the fabrication of light-emitting devices such as OLEDs, PHOLEDs, and PLEDs. researchgate.net Furthermore, these derivatives have found applications in data storage devices, leveraging their unique electronic and optical properties. researchgate.net

Medicinal Chemistry and Biological Activity: Beyond their established roles, 1,2,4-triazoles are being investigated for a wide array of biological activities. These include potential applications as anticancer, anticonvulsant, anti-inflammatory, and antiviral agents. nih.gov Recent studies have identified 1,2,4-triazole derivatives as novel ferroptosis inhibitors, which could have therapeutic potential in diseases like acute organ injury and neurodegenerative disorders. nih.gov The ability of the triazole ring to form various non-covalent interactions allows for effective binding to biological targets like enzymes and receptors, making it a valuable scaffold in drug discovery. chemicalbook.com

Future Research Directions and Concluding Perspectives for 3 Acetyl 5 Ethyl 1 Phenyl 1,2,4 Triazole

Exploration of Novel and Sustainable Synthetic Methodologies

The synthesis of 1,2,4-triazole (B32235) derivatives has traditionally relied on various classical methods. However, the future of chemical synthesis lies in the development of sustainable and efficient protocols. For 3-Acetyl-5-ethyl-1-phenyl-1,2,4-triazole and its analogs, future research should prioritize "green chemistry" approaches. mdpi.commdpi.com

Key areas for exploration include:

Microwave and Ultrasound-Assisted Synthesis: These techniques have been shown to accelerate reaction times, improve yields, and often lead to cleaner reactions for various triazole derivatives. mdpi.com Applying these methods to the synthesis of the title compound could offer a more energy-efficient pathway compared to conventional heating. mdpi.com

Catalyst-Free and Metal-Free Reactions: Research into catalyst-free methods, such as the reaction of hydrazines with formamide (B127407) under microwave irradiation, presents a simplified and environmentally benign route for creating the triazole core. organic-chemistry.org Exploring similar pathways could eliminate the need for potentially toxic and expensive metal catalysts.

Continuous-Flow Processes: The development of continuous-flow systems for the synthesis of triazole derivatives offers advantages in scalability, safety, and process efficiency. chemrxiv.org A future goal would be to design a flow-based synthesis for this compound, which would be particularly beneficial for larger-scale production, minimizing waste and improving safety. chemrxiv.org

Use of Greener Solvents: Shifting from traditional organic solvents to water or other environmentally friendly options is a critical aspect of sustainable synthesis. mdpi.com Research is needed to identify suitable green solvent systems for the key reaction steps in the formation of this compound.

A comparative look at potential synthetic improvements is presented below:

| Methodology | Traditional Approach | Potential Future Approach | Key Advantages of Future Approach |

| Energy Input | Conventional reflux heating | Microwave irradiation or continuous-flow heating | Reduced reaction time, energy efficiency, improved process control. mdpi.comchemrxiv.org |

| Catalysis | May involve metal catalysts | Catalyst-free or biocatalytic methods | Reduced cost, lower toxicity, simplified purification. organic-chemistry.org |

| Solvent | Often uses volatile organic solvents | Water-based or solvent-free reactions | Improved safety, reduced environmental impact. mdpi.com |

Advanced Integration of Computational and Experimental Studies

The synergy between computational modeling and experimental work is a powerful tool in modern chemical research. For this compound, this integrated approach can accelerate the discovery of new properties and applications.

Future research should focus on:

Molecular Docking and Dynamics: Computational docking studies can predict the binding modes and affinities of the compound with various biological targets, such as enzymes or receptors. rsc.orgnih.govnih.gov This is particularly relevant for designing derivatives with specific biological activities, for instance, as potential agrochemicals or pharmaceuticals. nih.govnih.gov For example, docking has been used to understand how similar triazole derivatives interact with enzymes like lanosterol (B1674476) 14α-demethylase (CYP51), a key target for antifungal agents. nih.govnih.gov

Quantitative Structure-Activity Relationship (QSAR): By developing QSAR models, researchers can establish a mathematical relationship between the structural features of triazole derivatives and their biological activity. acs.org This allows for the virtual screening and prioritization of new derivatives for synthesis, saving time and resources.

Density Functional Theory (DFT) Calculations: DFT studies can provide deep insights into the electronic structure, reactivity, and spectroscopic properties of the molecule. This information is invaluable for understanding its chemical behavior and for interpreting experimental data.

In Silico ADME Prediction: Before extensive laboratory testing, computational tools can predict the Absorption, Distribution, Metabolism, and Excretion (ADME) properties of the compound and its future derivatives, helping to identify candidates with favorable drug-like properties. nih.govnih.gov

Deeper Mechanistic Elucidation of Interactions with Diverse Molecular Systems

While the 1,2,4-triazole core is known to interact with various biological systems, a detailed mechanistic understanding of how this compound specifically interacts with its molecular targets is crucial for its development.

Future research directions should include:

Enzyme Inhibition Studies: The triazole moiety is a well-known structural feature in inhibitors of cytochrome P450 enzymes. rjptonline.org Investigating the inhibitory activity of this compound against specific enzymes, particularly those relevant to agriculture (e.g., fungal CYP51) or medicine, is a promising avenue. nih.govnih.gov

Structural Biology: Obtaining crystal structures of the compound bound to a target protein would provide definitive evidence of its binding mode. acs.org This can be achieved through X-ray crystallography of the target-ligand complex, offering an atomic-level view of the key interactions. acs.orgrsc.org

Biophysical Techniques: Methods such as Isothermal Titration Calorimetry (ITC) and Surface Plasmon Resonance (SPR) can be used to quantify the binding affinity and thermodynamics of the interaction between the compound and its molecular partners, providing a more complete picture of the binding event.

Rational Design of Derivatives for Targeted Advanced Material Development and Agrochemical Innovation

The core structure of this compound serves as an excellent starting point for the rational design of new molecules with tailored properties.

Advanced Materials:

The nitrogen-rich triazole ring can act as a ligand for metal ions, suggesting that derivatives could be designed to form metal-organic frameworks (MOFs) or coordination polymers. acs.org These materials have potential applications in gas storage, catalysis, and sensing. Future work could involve modifying the phenyl ring or ethyl group with additional coordinating functionalities to create novel materials.

Agrochemical Innovation:

The 1,2,4-triazole scaffold is a key component in many commercial fungicides, herbicides, and insecticides. rjptonline.orgfao.org The mechanism of action for many triazole fungicides involves the inhibition of sterol biosynthesis in fungi. nih.gov

Future research should focus on creating a library of derivatives by modifying the acetyl, ethyl, and phenyl groups of the parent compound. For instance, introducing different substituents on the phenyl ring can significantly alter biological activity. These new compounds can then be screened for enhanced or broader-spectrum fungicidal or herbicidal activity. mdpi.com The goal is to develop new agrochemicals that are highly effective, selective, and have a favorable environmental profile. nih.govmdpi.com

| Derivative Design Strategy | Target Application | Potential Outcome |

| Introduction of coordinating groups (e.g., carboxylates, pyridyls) | Advanced Materials (MOFs) | Creation of porous materials for catalysis or gas separation. acs.org |

| Modification of the phenyl ring (e.g., adding halogens, nitro groups) | Agrochemicals | Enhanced fungicidal or herbicidal activity. nih.govmdpi.com |

| Fusion with other heterocyclic rings | Agrochemicals/Pharmaceuticals | Broader spectrum of biological activity. rjptonline.org |

By pursuing these interconnected research avenues, the scientific community can fully explore the potential of this compound, paving the way for innovations in sustainable chemistry, materials science, and agriculture.

Q & A

What are the standard synthetic methodologies for preparing 3-Acetyl-5-ethyl-1-phenyl-1,2,4-triazole and its derivatives?

Methodological Answer:

The synthesis of 1,2,4-triazole derivatives typically involves cyclocondensation reactions or nucleophilic substitution. For example, 5-(((5-amino-1,3,4-thiadiazole-2-yl)thio)methyl)-4-phenyl-1,2,4-triazole-3-thione derivatives are synthesized via thiol-alkylation reactions using 3-mercapto-triazole intermediates and halogenated precursors under reflux conditions . Microwave-assisted synthesis is also employed to enhance reaction efficiency, as seen in the preparation of 3- and 4-substituted triazoles, which reduces reaction times and improves yields . Key steps include:

- Cyclocondensation: Reacting thioureas with hydrazines or acyl hydrazides.

- Thiol-alkylation: Introducing sulfur-containing substituents via nucleophilic displacement.

- Purification: Column chromatography or recrystallization to isolate high-purity products .

How is the molecular structure of this compound confirmed experimentally?

Methodological Answer:

Structural confirmation relies on a combination of spectroscopic and crystallographic techniques:

- Spectroscopy: IR spectroscopy identifies functional groups (e.g., C=O at ~1700 cm⁻¹), while ¹H/¹³C NMR confirms substituent positions and integration ratios .

- X-ray Crystallography: Single-crystal X-ray diffraction (SCXRD) resolves bond lengths, angles, and packing arrangements. Software suites like SHELXL and WinGX are used for refinement, with R-factors < 0.05 indicating high accuracy .

- Mass Spectrometry: High-resolution MS (HRMS) validates molecular formulas .

What strategies optimize the yield and purity of this compound during synthesis?

Methodological Answer:

Optimization strategies include:

- Solvent Selection: Polar aprotic solvents (e.g., DMF, DMSO) enhance reaction homogeneity and kinetics .

- Catalysis: Using bases like K₂CO₃ to deprotonate thiol intermediates, accelerating alkylation .

- Microwave Irradiation: Reduces reaction time from hours to minutes while maintaining yields >85% .

- Purification: Gradient elution in column chromatography (e.g., hexane/ethyl acetate) isolates target compounds from byproducts .

How can researchers resolve contradictions in spectroscopic data during structural elucidation?

Methodological Answer:

Contradictions arise from overlapping signals or dynamic processes (e.g., tautomerism). Mitigation approaches:

- Variable-Temperature NMR: Resolves signal splitting caused by conformational exchange .

- 2D NMR Techniques: COSY and HSQC correlations map proton-carbon connectivity, clarifying ambiguous assignments .

- Cross-Validation: Compare experimental data with computational predictions (e.g., DFT-optimized structures) .

- Crystallographic Data: SCXRD provides unambiguous bond connectivity, resolving disputes from spectroscopy alone .

What computational and experimental approaches predict the biological activity of this compound derivatives?

Methodological Answer:

- Molecular Docking: Predicts binding affinity to target proteins (e.g., tyrosinase or bacterial enzymes) using software like AutoDock. Triazole-thione derivatives show inhibitory activity via sulfur-metal interactions .

- In Vitro Assays:

- Antimicrobial Testing: Broth microdilution (MIC values) against Gram-positive/negative strains .

- Enzyme Inhibition: Spectrophotometric assays (e.g., mushroom tyrosinase inhibition at λ = 492 nm) .

- QSAR Modeling: Relates substituent electronic parameters (Hammett σ) to bioactivity trends .

What safety protocols are essential when handling 1,2,4-triazole derivatives in the laboratory?

Methodological Answer:

- Personal Protective Equipment (PPE): Nitrile gloves, lab coats, and safety goggles to prevent dermal/ocular exposure .

- Ventilation: Use fume hoods to avoid inhalation of dust/volatiles (e.g., acetonitrile during synthesis) .

- Toxicity Mitigation:

- Emergency Protocols: Immediate rinsing with water for eye/skin contact, followed by medical evaluation .

How do researchers address challenges in crystallizing this compound for SCXRD studies?

Methodological Answer:

- Solvent Screening: Test solvent mixtures (e.g., ethanol/water) via slow evaporation to obtain diffraction-quality crystals .

- Temperature Gradients: Gradual cooling (e.g., 4°C/day) minimizes lattice defects .

- Twinned Crystals: Use SHELXL's TWIN/BASF commands to refine twinned datasets, improving data accuracy .

What advanced statistical methods analyze bioactivity data for triazole derivatives?

Methodological Answer:

- Principal Component Analysis (PCA): Reduces dimensionality of high-throughput screening data, identifying clusters (e.g., active vs. inactive compounds) .

- Error-Weighted Regression: Accounts for heteroscedasticity in dose-response curves using algorithms from Numerical Recipes in C .

- Bayesian Modeling: Predicts toxicity thresholds by integrating prior data (e.g., LD₅₀ values from analogous compounds) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.